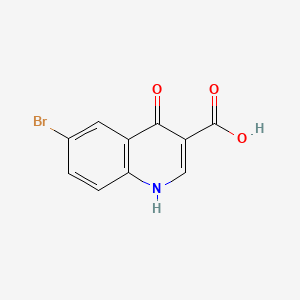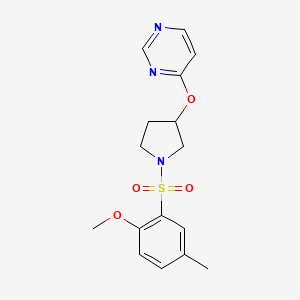
4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, also known as MPS-Pyrimidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This pyrimidine derivative has been shown to exhibit promising biological activity, making it a valuable tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research has shown the synthesis of pyrimidine derivatives and their evaluation against viruses. One study involved the synthesis of 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, demonstrating slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting potential antiviral applications (Saxena et al., 1988).
Antiretroviral Activity
Another research focus has been on the development of pyrimidine derivatives as antiretroviral agents. For instance, derivatives have been synthesized to inhibit retrovirus replication in cell culture, with some showing pronounced antiretroviral activity comparable to reference drugs (Hocková et al., 2003).
Antitumor Agents
Research has also focused on synthesizing pyrrolo[2,3-d]pyrimidines as potential antitumor agents. Compounds have been designed to inhibit key enzymes involved in nucleotide biosynthesis, showing promise as antitumor agents with dual inhibitory action against thymidylate synthase (TS) and AICAR formyltransferase (AICARFTase) (Liu et al., 2016).
Crystal Structure Analysis
The crystal structure of related compounds, such as Bosentan monohydrate, has been analyzed to understand the molecular conformation and interactions within the structure, providing insights into the structural basis of their biological activity (Kaur et al., 2012).
Propiedades
IUPAC Name |
4-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-6-13(10-19)23-16-5-7-17-11-18-16/h3-5,7,9,11,13H,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGJAKNZPADSHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
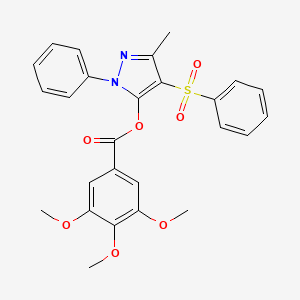
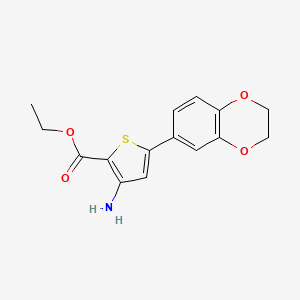
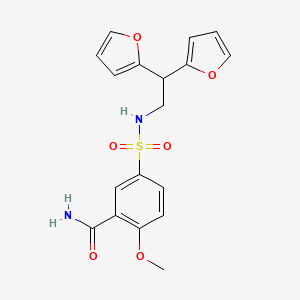
methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
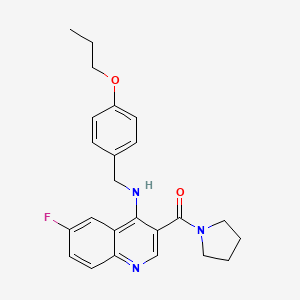
![4-[(Z)-(dimethylamino)(7-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2392408.png)
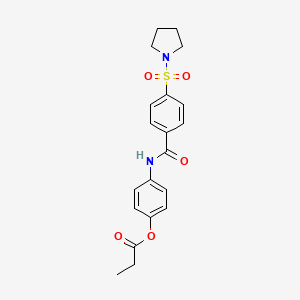
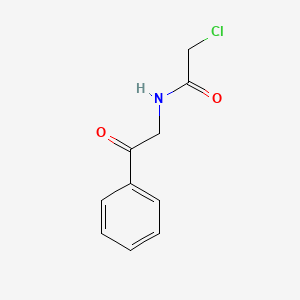
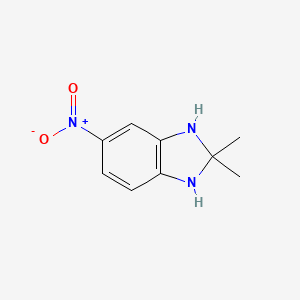
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
